molecular formula C10H10O4 B13604597 Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate

Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate

Cat. No.: B13604597
M. Wt: 194.18 g/mol
InChI Key: RSRPMJCRXCCSSE-ONEGZZNKSA-N
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Description

Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a methyl ester group and a 3-oxobut-1-en-1-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate typically involves the reaction of furan derivatives with acylmethylenetriphenylphosphoranes. This reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction of 5-tert-butyl-2- and -3-furoyl phosphonates with acylmethylenetriphenylphosphoranes can yield a series of 1-R-1-oxo-3-(3-methyl-5-tert-butylfuran-2-yl)- and -R-1-oxo-3-(3-methyl-5-tert-butylfuran-3-yl)-3-(diethoxyphosphoryl)-2-propenes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The furan ring and the side chain can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the furan ring and the 3-oxobut-1-en-1-yl side chain allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Biological Activity

Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring and an α,β-unsaturated carbonyl system, which contribute to its reactivity and biological properties. The molecular formula is C9H10O4C_9H_{10}O_4, with a molecular weight of 182.17 g/mol. Its structure allows it to participate in various chemical reactions, including Diels-Alder reactions, which can influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives of furan-based compounds have shown moderate to strong inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness in treating bacterial infections .

Antioxidant Properties

The antioxidant activity of furan derivatives has been documented, with implications for their role in mitigating oxidative stress-related diseases. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Research indicates that furan-containing compounds can exhibit anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Such mechanisms highlight their potential therapeutic applications in inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogens or cancer cells.
  • Receptor Modulation : Some furan derivatives act as modulators of neurotransmitter receptors, potentially influencing neurological functions .
  • Reactive Oxygen Species (ROS) Scavenging : The ability to neutralize ROS contributes to both antioxidant and anti-inflammatory activities.

Study on Antimicrobial Activity

A study examining the antimicrobial properties of various furan derivatives found that specific structural modifications enhanced their efficacy against S. aureus and E. coli. The study reported MIC values ranging from 10 μg/mL to 50 μg/mL for the most active compounds .

Investigation into Antioxidant Effects

A comparative analysis highlighted that this compound exhibited significant free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress .

Data Table: Biological Activity Summary

Biological ActivityEffectivenessReference
AntimicrobialMIC: 10–50 μg/mL against S. aureus and E. coli
AntioxidantComparable to ascorbic acid in free radical scavenging
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 5-[(E)-3-oxobut-1-enyl]furan-2-carboxylate

InChI

InChI=1S/C10H10O4/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h3-6H,1-2H3/b4-3+

InChI Key

RSRPMJCRXCCSSE-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(O1)C(=O)OC

Canonical SMILES

CC(=O)C=CC1=CC=C(O1)C(=O)OC

Origin of Product

United States

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